Flutriafol

Description

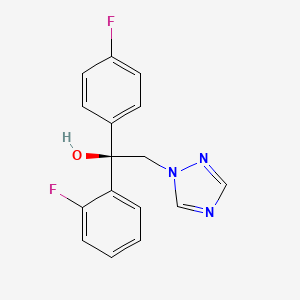

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flutriafol's Mechanism of Action in Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of flutriafol, a broad-spectrum systemic triazole fungicide. The document details its molecular target, biochemical consequences, and the methodologies used to elucidate its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants.[1][2][3][4][5] this compound belongs to the demethylation inhibitor (DMI) class of fungicides (FRAC Group 3).[6]

The specific molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11) .[6][7] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway.[2][3] this compound binds to the heme cofactor of the CYP51 enzyme, preventing the demethylation of lanosterol.[8] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[2][7]

The depletion of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and fluidity, which disrupts the function of membrane-bound enzymes and transport systems.[7] The accumulation of toxic sterol precursors further contributes to the disruption of membrane structure and function, ultimately leading to the inhibition of fungal growth and reproduction.[2]

Quantitative Data on Antifungal Activity

The efficacy of this compound varies among different fungal pathogens. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.

| Fungal Pathogen | Parameter | Value (µg/mL) | Reference |

| Botryosphaeria dothidea | EC50 | >5000 | [9] |

| Calosphaeria pulchella | EC50 | >5000 | [9] |

| Ceratocystis destructans | EC50 | 1.15 | [9] |

| Cytospora sorbicola | EC50 | >5000 | [9] |

| Diaporthe ampelina | EC50 | >5000 | [9] |

| Diplodia seriata | EC50 | >5000 | [9] |

| Neofusicoccum mediterraneum | EC50 | >5000 | [9] |

| Neofusicoccum parvum | EC50 | >5000 | [9] |

| Aspergillus fumigatus | MIC | >8 | [10] |

| Lemna minor | EC50 | 3.428 | [11] |

Experimental Protocols

Determination of EC50/IC50 Values by Mycelial Growth Inhibition Assay

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

-

Pure culture of the target fungal pathogen

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Allow the PDA to cool to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the growing edge of a fresh fungal culture, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter).

-

Place one mycelial plug in the center of each petri dish.

-

Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50/IC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells exposed to a fungicide.

Materials:

-

Fungal culture

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

This compound stock solution

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Heptane

-

Spectrophotometer

Procedure:

-

Grow the fungal culture in a liquid medium to the mid-logarithmic phase.

-

Inoculate fresh liquid medium with the fungal culture and add different concentrations of this compound. Include a solvent control.

-

Incubate the cultures for a defined period (e.g., 24 hours).

-

Harvest the fungal mycelia by centrifugation and wash with sterile water.

-

Determine the dry weight of the mycelia.

-

Add the saponification solution to the mycelia and incubate at a high temperature (e.g., 85°C) for a set time (e.g., 1 hour) to extract the sterols.

-

After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.

-

Measure the absorbance of the heptane layer using a spectrophotometer in the range of 230-300 nm. Ergosterol has a characteristic absorbance peak at 282 nm.

-

Calculate the ergosterol content based on the absorbance and the dry weight of the mycelia.

-

Determine the percentage of ergosterol biosynthesis inhibition at different this compound concentrations compared to the control.

C14-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of the purified or heterologously expressed CYP51 enzyme.

Materials:

-

Purified or recombinant fungal CYP51 enzyme

-

Substrate (e.g., lanosterol)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

This compound solutions at various concentrations

-

Reaction buffer

-

Method for product detection (e.g., HPLC, GC-MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified CYP51 enzyme, and NADPH-cytochrome P450 reductase.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a solvent control.

-

Pre-incubate the mixtures for a short period.

-

Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

-

Incubate the reaction at an optimal temperature for a defined time.

-

Stop the reaction (e.g., by adding a solvent like ethyl acetate).

-

Extract the sterols from the reaction mixture.

-

Analyze the sterol composition using HPLC or GC-MS to quantify the amount of product formed (14-demethyllanosterol).

-

Calculate the percentage of CYP51 inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[12]

Visualizations

Caption: Ergosterol biosynthesis pathway in fungi and the site of inhibition by this compound.

Caption: A typical experimental workflow for determining the mode of action of a fungicide.

Molecular Basis of Resistance

Resistance to this compound and other DMI fungicides in fungal populations is a significant concern.[8][13] The primary mechanism of resistance involves modifications in the target enzyme, CYP51.[7][8] These modifications can include:

-

Point mutations in the CYP51A gene: These mutations can alter the amino acid sequence of the CYP51 enzyme, reducing its binding affinity for this compound while still allowing it to process its natural substrate, lanosterol.[7][8]

-

Overexpression of the CYP51A gene: An increased production of the target enzyme can titrate out the fungicide, requiring higher concentrations for effective inhibition.[7]

-

Increased efflux pump activity: Fungal cells can actively pump the fungicide out of the cell, reducing its intracellular concentration at the target site.[8]

Monitoring for the emergence of these resistance mechanisms is crucial for the sustainable use of this compound and other DMI fungicides in agriculture and medicine.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucanr.edu [ucanr.edu]

- 10. Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resistance to antifungals that target CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance to antifungals that target CYP51 | Semantic Scholar [semanticscholar.org]

Flutriafol chemical structure and properties

An In-depth Technical Guide to Flutriafol: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class.[1][2][3] It is widely utilized in agriculture for the preventative and curative control of a variety of fungal diseases in crops such as cereals, soybeans, and fruits.[4][5][6] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[1][2][4][5][7] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound.

Chemical Identity and Structure

This compound is a chiral compound and exists as a racemic mixture of two enantiomers, (R)- and (S)-flutriafol.[8][9][10] The (R)-(-)-flutriafol enantiomer has been shown to exhibit higher bioactivity against certain fungi, such as Fusarium graminearum, compared to the (S)-(+)-enantiomer.[11]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol[6] |

| CAS Name | (±)-α-(2-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol[6] |

| CAS Number | 76674-21-0[7][12][13] |

| Molecular Formula | C₁₆H₁₃F₂N₃O[5][7][8][12][13] |

| Canonical SMILES | C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F[8][12] |

| InChIKey | JWUCHKBSVLQQCO-UHFFFAOYSA-N[8][12][13] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate and behavior. It is a white solid with moderate solubility in water.[6][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 301.29 g/mol | [7][12][13] |

| Appearance | White to yellowish powder / White solid | [6][7] |

| Melting Point | 130 °C / 130.5 °C | [6] |

| Boiling Point (Predicted) | 506.5 ± 60.0 °C | [14] |

| Water Solubility | 95 mg/L (distilled water, 20 °C) | |

| Vapor Pressure | 7.1 x 10⁻⁹ Pa (20 °C) | [15] |

| Partition Coefficient (Log P) | 2.32 ± 0.004 (20 °C) | [6] |

Mechanism of Action

This compound is classified as a demethylation inhibitor (DMI) fungicide (FRAC Code 3).[4][5] Its primary mode of action is the inhibition of the C14-demethylase enzyme, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[4][5][16][17] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure and function.[2][4] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell wall, leading to the inhibition of fungal growth and development.[1][2][5]

References

- 1. Agrochemical pesticide this compound Fungicide 12.5% SC 25% SC 50% WP 80% WP | [engebiotech.com]

- 2. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]

- 3. youtube.com [youtube.com]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. How this compound Delivers Long-Lasting Systemic Control Against Crop Fungal Diseases [jindunchemical.com]

- 6. fao.org [fao.org]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. (R)-flutriafol [sitem.herts.ac.uk]

- 11. Enantioselective Effect of this compound on Growth, Deoxynivalenol Production, and TRI Gene Transcript Levels in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C16H13F2N3O | CID 91727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

- 14. This compound | 76674-21-0 [chemicalbook.com]

- 15. This compound CAS#: 76674-21-0 [amp.chemicalbook.com]

- 16. This compound 25% SC | Broad-Spectrum Systemic Fungicide for Cereal Crops and Horticulture [allpesticides.com]

- 17. This compound PESTANAL , analytical standard 76674-21-0 [sigmaaldrich.com]

Flutriafol's Fate in Soil: A Technical Guide to its Metabolism and Dissipation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and dissipation of the broad-spectrum triazole fungicide, flutriafol, in the soil environment. Understanding the environmental fate of this persistent fungicide is critical for assessing its long-term impacts and ensuring its responsible use. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core processes involved in its transformation and decline in soil.

Data Presentation: Quantitative Overview of this compound Dissipation

This compound is well-documented as a persistent fungicide in soil, with its dissipation rate being highly variable and dependent on environmental conditions and soil characteristics. The following tables summarize the reported half-life (DT50) of this compound in soil from various studies.

Table 1: Dissipation Half-Life (DT50) of this compound in Soil

| Half-Life (Days) | Soil Type | Condition | Reference |

| 3.16 | Not Specified | Field (Hubei) | [1] |

| 6.25 | Not Specified | Field (Hebei) | [1] |

| 9.2 - 11.5 | Not Specified | Field | [2] |

| 9.9 | Not Specified | Field (Anhui) | [3] |

| 13.3 | Not Specified | Field (Beijing) | [3] |

| 13.6 | Not Specified | Field (Shandong) | [3] |

| 79 - 136 | Not Specified | Aerobic, Dark (21°C) | [4] |

| 1177.3 | Not Specified | Field | [5] |

| 1587 | Not Specified | Laboratory | [6] |

| 84 - 3466 | Not Specified | Aerobic | |

| 1155 | Loamy Sand | Field | |

| 2310 | Sandy Clay Loam | Field | |

| 3466 | Clay Loam | Field |

Table 2: Identified Metabolites of this compound in Soil and Plants

| Metabolite Name | Abbreviation | Notes |

| Triazole Alanine | TA | A common metabolite of triazole fungicides.[6] |

| Triazole Lactic Acid | TLA | Another common degradation product of triazole fungicides.[6] |

| Triazole Acetic Acid | TAA | Frequently identified in metabolism studies of triazole fungicides.[6] |

| 1,2,4-Triazole | 1,2,4-T | A core breakdown product of the triazole fungicide class.[6] |

| Hydroxylated derivatives | - | Formed through the oxidation of the 2-fluorophenyl ring. |

| Unidentified Metabolites | MF1 - MF4 | Additional metabolites identified through high-resolution mass spectrometry with proposed molecular formulas such as C16H11F2N3, C16H14F2N4, C19H17F2N5O2, and C22H23F2N3O6.[6] |

Visualizing this compound's Transformation and Analysis

To better illustrate the processes of this compound's breakdown and the methods to study it, the following diagrams have been generated using the DOT language.

Experimental Protocols for Studying this compound Dissipation in Soil

The following sections detail the methodologies commonly employed in the study of this compound's metabolism and dissipation in soil.

Soil Sample Preparation

-

Collection and Sieving: Soil is collected from the field, transported to the laboratory, and sieved through a 2 mm mesh to remove stones and large organic debris.[5]

-

Homogenization: The sieved soil is thoroughly mixed to ensure uniformity before being divided into subsamples for the experiment.[5]

This compound Application

-

Application Method: A solution of this compound is typically sprayed onto the soil samples to simulate field application.[5]

-

Dose: Application rates can vary, often including the manufacturer's recommended dose, as well as lower and higher concentrations to assess dose-dependent effects.[5]

Incubation Conditions

-

Laboratory Studies: Treated soil samples are incubated in the dark under controlled aerobic conditions.[4]

-

Temperature: A constant temperature, often around 21°C, is maintained throughout the incubation period.[4]

-

Moisture: Soil moisture is adjusted to a specific percentage of its water-holding capacity and maintained during the experiment.

-

Duration: Incubation can last from several weeks to over a year, with soil samples collected at regular intervals for analysis.[5]

Sample Extraction

-

Extraction Solvents: Acetonitrile is a commonly used solvent for extracting this compound and its metabolites from soil samples.[3][6]

-

Extraction Techniques:

-

Centrifugation and Filtration: After extraction, the mixture is centrifuged to separate the soil particles from the solvent. The supernatant is then filtered to remove any remaining particulate matter.[6]

Extract Cleanup

-

Solid-Phase Extraction (SPE): This is a common technique for purifying the extract and removing interfering matrix components. Florisil cartridges or dispersive SPE with primary secondary amine (PSA) and magnesium sulfate are often employed.[3][4]

-

Liquid-Liquid Partitioning: This technique can also be used to separate the target analytes from co-extracted substances.

Analytical Determination

-

Instrumentation:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification and identification of this compound and its metabolites.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of this compound residues.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Parameters: Multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor and product ion transitions for each analyte.

Data Analysis

-

Dissipation Kinetics: The dissipation of this compound over time is often fitted to a first-order or biphasic kinetic model to calculate the half-life (DT50).[6][7]

-

Metabolite Identification: High-resolution mass spectrometry is used to tentatively identify unknown metabolites based on their accurate mass and fragmentation patterns.[6]

This guide provides a foundational understanding of the current knowledge on this compound's behavior in soil. The high persistence of this fungicide underscores the importance of continued research to fully elucidate its long-term environmental fate and potential impacts. The detailed protocols outlined herein should serve as a valuable resource for researchers designing and conducting studies in this critical area.

References

- 1. Dissipation and residues of this compound in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Degradation Products and Environmental Fate of Flutriafol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, utilized for the control of a variety of fungal diseases in crops. Its efficacy is counterbalanced by significant environmental persistence and mobility. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, focusing on its degradation pathways, identified metabolites, and behavior in soil and aquatic systems. Quantitative data are summarized, key experimental methodologies are detailed, and logical pathways are visualized to support advanced research and environmental risk assessment.

Environmental Persistence and Mobility

This compound is characterized by exceptionally high persistence in the environment, particularly in soil, and a notable resistance to abiotic degradation processes such as hydrolysis and photolysis. Its chemical stability contributes to long environmental half-lives and potential for accumulation with repeated use[1][2].

Persistence in Soil and Water

This compound does not readily transform in soils through microbial action, sunlight, or reaction with water[2]. Laboratory and field studies consistently report very long degradation half-lives (DT₅₀), often spanning several years. In aquatic systems, it is stable to hydrolysis across a range of environmental pH values and is not significantly degraded by sunlight[1][3]. Once in the aquatic environment, this compound tends to partition from the water column to the sediment, where it remains persistent[2].

Table 1: Environmental Persistence of this compound

| Environmental Compartment | Parameter | Value/Range | Conditions | Reference(s) |

| Soil | Aerobic Metabolism DT₅₀ | 84 - 4047 days | Laboratory | [1][4] |

| Field Dissipation DT₅₀ | 316 - 4089 days | Field | [3][5] | |

| Field Dissipation DT₅₀ | 770 - 3466 days | Field (various soil types) | [1] | |

| Water | Hydrolysis DT₅₀ | > 1 year (Stable) | pH 5, 7, 9 | [1][4] |

| Aqueous Photolysis DT₅₀ | Stable | pH 7 | [3] |

Mobility and Environmental Transport

This compound is water-soluble and exhibits moderate to high mobility in soil[2]. This combination of high persistence and mobility makes leaching a primary route of dissipation, posing a significant risk of groundwater contamination[2][3][4]. Regulatory models and field observations indicate that this compound can be transported from treated areas to nearby aquatic systems via surface runoff[1][2]. There is also evidence suggesting a potential for long-range atmospheric transport[2].

Table 2: Soil Sorption and Mobility of this compound

| Parameter | Value/Range | Interpretation | Reference(s) |

| Sorption Coefficient (Kd) | 2.0 - 13.6 mL/g | Low to Moderate Sorption | [4] |

| GUS Leaching Potential Index | 5.18 | High Leachability | [3] |

Degradation Pathways and Products

A defining characteristic of this compound's environmental fate is the general absence of major degradation products. In most soil and water studies, no metabolites are detected at levels exceeding 10% of the applied radioactivity[1][2]. However, minor degradation pathways have been elucidated, and metabolism in plants is more extensive.

Abiotic and Biotic Degradation

-

Hydrolysis & Photolysis: this compound is stable to hydrolysis and aqueous photolysis, indicating these are not significant degradation pathways in the environment[1][3].

-

Soil and Water Metabolism: Biotic degradation is extremely slow. Minor products have been identified under specific laboratory conditions.

Plant Metabolism

While not strictly environmental degradation, the metabolism of this compound in crops is a key aspect of its fate after application. In plants, this compound can be metabolized into a group of compounds known as triazole derivative metabolites (TDMs)[6][7].

-

Common TDMs: These include Triazole Alanine (TA) , Triazole Lactic Acid (TLA) , and Triazole Acetic Acid (TAA) [3][6].

-

Recent Findings: A 2023 study utilizing high-resolution mass spectrometry on vegetables identified the common TDMs (TA, TLA, TAA) and four previously unknown metabolites, highlighting the complexity of its biotransformation in plant matrices[6][8][9].

Key Experimental Protocols

The characterization of this compound's environmental fate relies on standardized and advanced analytical methodologies. Below are summaries of protocols for key experimental studies.

Aerobic Soil Metabolism Study (Guideline-based)

This protocol is designed to determine the rate and pathway of aerobic transformation in soil, based on guidelines like OPPTS 835.4100[10].

-

Test System: Multiple soil types with varying textures, organic matter content, and pH are used. Soil is typically sieved (e.g., 2 mm) and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance: ¹⁴C-radiolabeled this compound (labeled on the triazole or phenyl rings) is used to enable tracking of the parent compound and its transformation products.

-

Application: The test substance is applied to soil samples at a rate corresponding to the maximum recommended field application rate[10].

-

Incubation: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20-22 °C) in flow-through systems. A stream of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Analysis:

-

Volatiles: Evolved gases are trapped in solutions (e.g., ethanolamine for ¹⁴CO₂) and analyzed for radioactivity using Liquid Scintillation Counting (LSC).

-

Soil Extraction: At periodic intervals, replicate soil samples are removed and extracted sequentially with solvents of increasing polarity (e.g., acetonitrile/water, methanol, acetone).

-

Quantification & Identification: The radioactivity in extracts and unextracted soil residues is quantified by LSC or combustion analysis. Extracts are analyzed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with radioactivity detection to separate and quantify this compound and its degradates. Structures are confirmed using mass spectrometry (MS).

-

-

Data Evaluation: The disappearance of the parent compound and the formation and decline of degradation products are plotted against time to calculate degradation rates and half-lives (DT₅₀ and DT₉₀).

Hydrolysis and Aqueous Photolysis Studies

These studies assess the abiotic degradation potential of this compound.

-

Hydrolysis: Sterile aqueous buffer solutions (e.g., pH 5, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for a set period (e.g., 30 days). Samples are analyzed periodically by HPLC to determine the concentration of the parent compound. This compound has been shown to be stable under these conditions[1].

-

Aqueous Photolysis: A solution of this compound in a sterile buffer (e.g., pH 7) is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark. The concentration of this compound is monitored over time to determine the rate of photodegradation. This compound is generally found to be stable to photolysis in aqueous solutions[3].

Plant Metabolism and Dissipation Study (Modern Approach)

This protocol describes a modern approach for studying pesticide fate in crops, focusing on identifying a broader range of metabolites.

-

Test System: Greenhouse or laboratory-grown crops (e.g., tomatoes, courgettes) are treated with a commercial formulation of this compound at the manufacturer's recommended dose[6][9].

-

Sampling: Samples of the edible portions are collected at various time intervals after application (e.g., 0, 1, 3, 7, 14, 21, 30, 55 days)[6].

-

Sample Preparation: Samples are homogenized. A subsample is extracted using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or extraction with acetonitrile[11].

-

Analysis: The extracts are analyzed using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), such as a Q-Orbitrap instrument[6][8]. This technique allows for:

-

Targeted Analysis: Quantifying the parent this compound compound against a calibration curve.

-

Suspect Screening: Searching for a predefined list of expected metabolites (e.g., TDMs) based on their exact mass and fragmentation patterns.

-

Unknown Analysis: Post-acquisition data mining to identify novel, previously uncharacterized metabolites by comparing treated and control samples and using software to predict elemental compositions and structures[12].

-

-

Data Evaluation: The dissipation of the parent compound is modeled to determine its half-life (t₁/₂) on the plant matrix. Identified metabolites are quantified or semi-quantified to elucidate the metabolic pathway[6].

Conclusion

The environmental profile of this compound is dominated by its exceptional persistence and moderate-to-high mobility. It is highly resistant to abiotic degradation and biodegrades very slowly in soil and aquatic systems, leading to long environmental half-lives and a notable potential for leaching into groundwater. While major degradation products are not observed in soil or water, minor pathways involving the formation of 1,2,4-triazole and other compounds have been identified. In contrast, plant metabolism is more significant, leading to the formation of several triazole derivative metabolites. The advanced analytical protocols outlined herein are crucial for continuing to refine our understanding of this compound's behavior and for conducting robust risk assessments for this widely used fungicide.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. canada.ca [canada.ca]

- 3. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity [mdpi.com]

- 6. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scena… [ouci.dntb.gov.ua]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Flutriafol in Planta: A Technical Guide to Uptake, Translocation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized for the management of fungal diseases in a variety of crops. Its efficacy is intrinsically linked to its ability to be taken up by the plant, translocated to the sites of infection, and persist in a biologically active form. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior within plants, from initial uptake to metabolic fate. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important agricultural compound.

This compound's mode of action is the inhibition of the C-14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Its systemic nature ensures that it can protect both existing and new plant growth from fungal pathogens.

Uptake and Translocation

This compound exhibits significant systemic mobility within plants, a key characteristic that underpins its protective and curative properties. It can be absorbed by various plant organs, including the roots, stems, and leaves, and is primarily transported through the xylem, the plant's water-conducting tissue.[2]

Root Uptake and Xylem Translocation:

Following soil application or seed treatment, this compound is readily absorbed by the roots and translocated upwards to the shoots, leaves, and other aerial parts of the plant. This acropetal movement ensures the protection of new growth from fungal attack. The translocation from the roots to the shoots is a passive process, driven by the transpiration stream. The efficiency of this translocation is influenced by the physicochemical properties of the fungicide and the physiological state of the plant.

Foliar Uptake and Local Systemicity:

When applied to the foliage, this compound can penetrate the leaf cuticle and enter the plant's vascular system. While its primary movement is upwards in the xylem, some localized redistribution within the leaf tissue can also occur. This allows the fungicide to protect areas of the leaf that were not directly sprayed. There is limited evidence to suggest significant downward translocation in the phloem, the tissue responsible for transporting sugars.[2][3]

Signaling Pathways and Translocation Visualization

The translocation of this compound within the plant is a physical process governed by the plant's vascular system rather than a classical signaling pathway. The following diagram illustrates the primary routes of this compound uptake and movement.

Caption: this compound uptake and translocation pathways in a plant.

Metabolism in Plants

Once inside the plant, this compound undergoes metabolic transformation, leading to the formation of several metabolites. The primary metabolites identified in various crops are triazole-derived compounds.[1] These include:

-

Triazole Alanine (TA)

-

Triazole Lactic Acid (TLA)

-

Triazole Acetic Acid (TAA)

-

1,2,4-Triazole (1,2,4-T) [1]

The parent this compound molecule is often a significant component of the total residue found in plant tissues. The extent of metabolite formation can vary depending on the plant species, environmental conditions, and the duration of exposure.

Metabolic Pathway Visualization

The following diagram illustrates the proposed metabolic pathway of this compound in plants. The specific enzymes responsible for these transformations in plants have not been fully elucidated in the reviewed literature.

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data on Dissipation and Residues

The persistence and residual levels of this compound and its metabolites have been quantified in various crops under different experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Dissipation and Half-Life of this compound in Different Plant Matrices

| Crop | Plant Part | Initial Concentration (µg/kg) | Half-Life (t½, days) | Dissipation Rate Constant (k, days⁻¹) | Reference |

| Tomato (Greenhouse) | Fruit | 315.6 | 8.9 | 0.08 - 0.09 | [1] |

| Courgette (Lab) | Fruit (Single Dose) | 385.9 | - | - | [1] |

| Courgette (Lab) | Fruit (Double Dose) | 689.1 | - | - | [1] |

Table 2: Residue Levels of this compound Metabolites in Courgette (Laboratory Conditions)

| Metabolite | Application Dose | Concentration at Day 1 (µg/kg) | Maximum Detected Concentration (µg/kg) | Reference |

| Triazole Alanine (TA) | Single Dose | - | 29.9 | [1] |

| Triazole Alanine (TA) | Double Dose | - | 34.6 | [1] |

| Triazole Acetic Acid (TAA) | Single Dose | 2.0 | - | [1] |

| Triazole Lactic Acid (TLA) | Single & Double Dose | < LOQ | < LOQ | [1] |

| LOQ (Limit of Quantification) for this compound was 2 µg/kg. |

Experimental Protocols

Accurate quantification of this compound and its metabolites in plant matrices requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Fruits and Vegetables

This protocol is a synthesized representation of methodologies described in the literature.[4][5]

1. Sample Preparation:

- Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

- For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.

2. Extraction:

- Add 10 mL of acetonitrile to the sample tube.

- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

- Shake vigorously for 1 minute.

- Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

- Vortex for 30 seconds.

- Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation and Analysis:

- Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water).

- Analyze the sample using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) or an Ultra-High-Performance Liquid Chromatography system with a Q-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the QuEChERS-based analytical method.

References

- 1. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ag.purdue.edu [ag.purdue.edu]

- 3. Manage fungicides for long-term effectiveness - MSU Extension [canr.msu.edu]

- 4. ikm.org.my [ikm.org.my]

- 5. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

Flutriafol Enantiomers: A Technical Guide to Stereoselective Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases in numerous crops. As a chiral compound, this compound exists as two enantiomers, (R)-flutriafol and (S)-flutriafol, which are present in a racemic mixture in commercial formulations.[1] Emerging research has demonstrated significant differences in the biological activity, toxicity, and environmental fate of these enantiomers. This technical guide provides an in-depth analysis of the stereoselective properties of this compound enantiomers, offering valuable insights for the development of more effective and environmentally benign fungicidal products.

Enantioselective Biological Activity

The fungicidal activity of this compound is primarily attributed to the (R)-enantiomer.[2][3] This stereoselectivity has been observed across a range of fungal pathogens, with (R)-flutriafol exhibiting significantly higher efficacy than the (S)-enantiomer.

Fungicidal Efficacy

The bioactivity of the individual enantiomers and the racemic mixture has been quantitatively assessed against several key plant pathogens. The (R)-enantiomer consistently demonstrates the highest fungicidal activity.[2]

| Fungal Pathogen | EC50 (mg/L) - (R)-flutriafol | EC50 (mg/L) - (S)-flutriafol | EC50 (mg/L) - rac-flutriafol | Enantiomeric Ratio ((S)/(R)) |

| Rhizoctonia solani | 0.53 | 3.30 | 1.15 | 6.23 |

| Alternaria solani | 1.26 | 3.25 | 2.33 | 2.58 |

| Pyricularia grisea | 2.34 | 4.96 | 3.51 | 2.12 |

| Gibberella zeae | 0.88 | 1.31 | 1.07 | 1.49 |

| Botrytis cinerea | 1.95 | 4.89 | 2.86 | 2.51 |

Data sourced from Zhang et al. (2015).[2]

Toxicity to Non-Target Organisms

Consistent with its higher fungicidal activity, the (R)-enantiomer of this compound also exhibits greater acute toxicity to non-target organisms.[2][3] This highlights the importance of considering the stereochemistry of this compound in environmental risk assessments.

| Organism | Test Duration (h) | LC50/EC50 (mg/L) - (R)-flutriafol | LC50/EC50 (mg/L) - (S)-flutriafol | LC50/EC50 (mg/L) - rac-flutriafol | Enantiomeric Ratio ((S)/(R)) |

| Eisenia fetida (Earthworm) | 48 | 5.31 | 18.70 | 9.89 | 3.52 |

| Scenedesmus obliquus (Algae) | 96 | 0.93 | 2.02 | 1.41 | 2.17 |

Data sourced from Zhang et al. (2015).[2]

Mechanism of Action: Stereoselective Inhibition of Sterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the enzyme C14-demethylase (also known as CYP51), a critical enzyme in the biosynthesis of ergosterol.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

The stereoselective activity of this compound enantiomers is believed to arise from their differential binding affinity to the active site of C14-demethylase. Molecular docking studies on other triazole fungicides suggest that the spatial arrangement of the functional groups in the (R)-enantiomer allows for a more favorable interaction with the amino acid residues in the active site of the fungal CYP51 enzyme compared to the (S)-enantiomer. This stronger binding leads to more potent inhibition of the enzyme and, consequently, higher fungicidal activity.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound enantiomers.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of this compound enantiomers.

Caption: General workflow for the chiral separation of this compound enantiomers.

a. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate) based column).

-

Racemic this compound standard.

-

HPLC-grade solvents (e.g., n-hexane, isopropanol).

b. Chromatographic Conditions (Example):

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

c. Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and sample extracts into the HPLC system.

-

Identify and quantify the enantiomers based on their retention times and peak areas compared to the standards.

In Vitro Fungicidal Bioassay (Agar Dilution Method)

This protocol describes a method to determine the EC50 values of this compound enantiomers against fungal pathogens.

Caption: Workflow for determining the fungicidal activity of this compound enantiomers.

a. Materials:

-

Pure (R)- and (S)-flutriafol enantiomers.

-

Fungal isolates of interest.

-

Potato Dextrose Agar (PDA).

-

Sterile petri dishes.

-

Sterile cork borer.

-

Incubator.

b. Procedure:

-

Prepare stock solutions of each enantiomer and the racemate in a suitable solvent (e.g., acetone).

-

Prepare PDA medium and autoclave.

-

While the PDA is still molten, add the appropriate amount of the this compound stock solutions to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Also prepare a control with no fungicide.

-

Pour the amended PDA into sterile petri dishes.

-

Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Conclusion and Future Perspectives

The evidence strongly indicates that the biological activity of this compound is stereoselective, with the (R)-enantiomer being the more potent fungicidal agent and also more toxic to non-target organisms. This knowledge opens up opportunities for the development of "enantio-pure" or "enantio-enriched" fungicidal formulations. Such formulations could potentially offer improved efficacy at lower application rates, thereby reducing the overall chemical load on the environment and minimizing risks to non-target species. Further research is warranted to explore the cost-effectiveness of producing enantiomerically pure this compound and to conduct field trials to validate the performance of such formulations under real-world agricultural conditions. A deeper understanding of the stereoselective interactions at the molecular level will also aid in the rational design of new, more effective, and safer chiral fungicides.

References

- 1. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 2. Enantioselective bioactivity, acute toxicity and dissipation in vegetables of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Effect of this compound on Growth, Deoxynivalenol Production, and TRI Gene Transcript Levels in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

Flutriafol: A Comprehensive Toxicological Profile in Non-Target Organisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum systemic fungicide belonging to the triazole class, is widely utilized in agriculture to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[2][3] While effective in managing target fungal pathogens, the potential for adverse effects on non-target organisms is a significant concern for environmental and human health. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, including detailed experimental protocols and an examination of the underlying signaling pathways of toxicity. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Toxicological Profile in Non-Target Organisms

This compound exhibits varying degrees of toxicity across different non-target species, ranging from aquatic organisms to terrestrial invertebrates, birds, and mammals. The following sections detail the reported toxicological endpoints for these organisms.

Aquatic Organisms

This compound is classified as moderately toxic to aquatic organisms.[4] Studies have been conducted on various species to determine its effects on survival, growth, and reproduction.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Lemna gibba (Duckweed) | Growth Inhibition | EC50 | 0.65 | [4] |

| Lemna minor (Duckweed) | Growth Inhibition | EC50 | 3.43 | [4] |

| Raphidocelis subcapitata (Green Algae) | Growth Inhibition | EC50 | >10 | [4] |

| Daphnia magna (Water Flea) | Acute Immobilization | EC50 (48h) | >10 | [4] |

| Chironomus riparius (Midge Larvae) | Acute Toxicity | EC50 | >10 | [4] |

| Pimephales promelas (Fathead Minnow) | Acute Toxicity | LC50 (96h) | >10 | [4] |

| Lepomis macrochirus (Bluegill Sunfish) | Acute Toxicity | LC50 (96h) | >10 | [4] |

Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates, such as earthworms and bees, has been evaluated to assess risks to soil health and pollination services.

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Value | Reference |

| Eisenia fetida (Earthworm) | Acute Toxicity | LC50 (14d) | Moderately toxic | [5] |

| Apis mellifera (Honeybee) | Acute Contact Toxicity | LD50 (48h) | > 50 µ g/bee (practically non-toxic) | [6] |

| Apis mellifera (Honeybee) | Acute Oral Toxicity | LD50 (48h) | > 200.2 µ g/bee (practically non-toxic) | [7] |

Note: A specific LC50 value for earthworms was not found in the provided search results, but it is generally characterized as moderately toxic.

Birds

Avian toxicity studies are crucial for understanding the potential risks of this compound to bird populations, particularly for species that may ingest treated seeds or contaminated insects.

Table 3: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value | Reference |

| Upland Game Birds/Waterfowl | Acute Oral | LD50 | Slightly to practically non-toxic | [8] |

| Upland Game Birds/Waterfowl | Sub-acute Dietary | LC50 | Slightly to practically non-toxic | [8] |

| Upland Game Birds/Waterfowl | Chronic/Reproductive | NOAEL | 95 mg ai/kg-diet | [8] |

Note: Specific LD50 and LC50 values were not detailed in the search results but were categorized based on toxicity levels.

Mammals

Mammalian toxicity studies are essential for human health risk assessment. The liver has been identified as a primary target organ for this compound toxicity in mammals.[9][10]

Table 4: Mammalian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg bw/day unless otherwise specified) | Reference |

| Rat | Acute Oral | LD50 | 1140 - 1480 mg/kg bw | [10] |

| Mouse | Acute Oral | LD50 | 179 - 365 mg/kg bw | [11] |

| Rabbit | Acute Dermal | LD50 | > 2000 mg/kg bw | [10] |

| Rat | Inhalation | LC50 | > 5.2 mg/L | [10] |

| Rat | 2-Generation Reproduction | NOAEL | 14 | [10] |

| Mouse | 2-Year Chronic | NOAEL | 1.2 | [1] |

| Rat | 2-Year Chronic | NOAEL | - | [1] |

Experimental Protocols

Standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like this compound. These protocols ensure data consistency and reliability for risk assessment purposes.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[12] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[3] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[12]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna (EC50).[1] Juvenile daphnids are exposed to at least five concentrations of the test substance.[1]

-

Algal Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae.[13] The test measures the reduction in algal growth at various concentrations to determine the EC50.[14]

Terrestrial Toxicity Testing

-

Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) over a 14-day period.[9] The test can be conducted using either a filter paper contact method or an artificial soil test to determine the LC50.[9]

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees (Apis mellifera) over 48 to 96 hours.[15] For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sucrose solution containing the test substance.[5]

Avian and Mammalian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[16]

-

Avian Dietary Toxicity Test (based on OECD guidance): This test assesses the toxicity of a substance when administered in the diet over a specified period, typically resulting in an LC50 value.

-

Mammalian Toxicity Studies: A battery of tests is conducted to assess acute, subchronic, chronic, reproductive, and developmental toxicity, following various OECD guidelines. These studies identify target organs and establish no-observed-adverse-effect levels (NOAELs).

Signaling Pathways of Toxicity

The primary mode of action of this compound in target fungi is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for ergosterol biosynthesis.[4] This mechanism can also affect non-target organisms by interfering with their own sterol biosynthesis or other cytochrome P450-dependent processes.

Inhibition of Sterol Biosynthesis

In fungi, this compound binds to the active site of sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. In vertebrates, the analogous pathway leads to the synthesis of cholesterol. While the enzymes are not identical, the inhibitory action of triazoles on vertebrate sterol synthesis can occur, potentially leading to developmental and reproductive toxicity.[17]

Interaction with Cytochrome P450 Enzymes and Oxidative Stress

In mammals, this compound has been shown to induce the expression of several cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[18] This induction can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[5][18] Oxidative stress can, in turn, damage cellular components and trigger apoptotic pathways.

Potential for Endocrine Disruption

Triazole fungicides, including this compound, have the potential to act as endocrine-disrupting chemicals (EDCs).[19] They can interfere with the endocrine system by inhibiting enzymes involved in steroid hormone synthesis, such as aromatase (CYP19), or by interacting with hormone receptors.[17] This can lead to adverse effects on reproduction and development in non-target organisms, particularly in fish and other wildlife.[20]

Conclusion

This compound exhibits a varied toxicological profile across non-target organisms, with moderate toxicity observed in aquatic life and mammals, while being practically non-toxic to honeybees at acute exposure levels. The primary mechanism of toxicity is the inhibition of sterol biosynthesis, a pathway that is also present in vertebrates. Furthermore, interactions with cytochrome P450 enzymes can lead to oxidative stress and cellular damage. The potential for endocrine disruption through interference with steroid hormone synthesis and receptor binding warrants further investigation to fully understand the long-term ecological risks associated with the use of this fungicide. This technical guide provides a foundational understanding of the toxicological effects of this compound, serving as a valuable resource for researchers and professionals in the fields of ecotoxicology and drug development. Continuous monitoring and research are essential to mitigate the potential adverse impacts of this compound on non-target ecosystems.

References

- 1. fera.co.uk [fera.co.uk]

- 2. docs.publicnow.com [docs.publicnow.com]

- 3. fera.co.uk [fera.co.uk]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. eurofins.com.au [eurofins.com.au]

- 15. Effects on bees - honeybee - acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biochemjournal.com [biochemjournal.com]

Flutriafol's Impact on Soil Microbial Communities: A Technical Guide

An in-depth examination of the fungicide flutriafol's effects on the intricate ecosystem of soil microorganisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of current research, detailed experimental methodologies, and the underlying biochemical interactions.

This compound, a broad-spectrum systemic fungicide from the triazole class, is widely utilized in agriculture to control a variety of fungal pathogens. Its persistence in the soil, however, raises significant questions about its non-target effects on soil microbial communities, which are crucial for maintaining soil health and fertility. This guide synthesizes findings from multiple studies to provide a detailed understanding of how this compound influences the biomass, diversity, and enzymatic activity of soil microorganisms.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil can lead to varied and dose-dependent responses from the microbial community. The following tables summarize the quantitative data from several key studies, offering a comparative look at the fungicide's impact on microbial biomass and the activity of essential soil enzymes.

| Microbial Parameter | This compound Concentration | Observation | Study |

| Microbial Biomass | Recommended field rate and 10x rate | No significant effect on cellulose decomposition. | Munier-Lamy and Borde |

| High doses | Initial inhibition of cellulolytic activity, followed by stimulation. | Munier-Lamy and Borde | |

| 5x recommended dose | Increased cellulolytic activity. | Sim et al. | |

| Repeated applications | Significant negative impact on microbial communities. | Literature data | |

| Bacterial Populations | High doses | Increase in bacterial populations, possibly at the expense of fungal populations. | Munier-Lamy and Borde |

| Fungal Populations | High doses | Reduction in fungal populations. | Munier-Lamy and Borde |

| Nitrifying Microbial Community | Not specified | Small effect. | Other studies |

| Enzyme Activity | This compound Concentration | % Change | Incubation Period | Study |

| Dehydrogenase | Half dose | +8% | 7 days | Roman et al. |

| Phosphatase | Half dose | +26% | 7 days | Roman et al. |

| Urease | Half dose | +33% | 7 days | Roman et al. |

| Catalase | Half, normal, and double dose | No significant impact | Not specified | Roman et al. |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action against fungi is the inhibition of the C14-demethylase enzyme, a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on soil microbial communities.

Soil Microcosm Setup and this compound Application

This protocol describes the establishment of controlled laboratory environments to study the effects of this compound on soil.

Materials:

-

Fresh soil, sieved (2 mm mesh)

-

This compound standard or commercial formulation

-

Sterile deionized water

-

Incubation containers (e.g., glass jars with breathable lids)

-

Analytical balance

-

Pipettes

Procedure:

-

Soil Preparation: Collect fresh soil from the field, removing large debris and roots. Sieve the soil through a 2 mm mesh to ensure homogeneity. Adjust the moisture content to a desired level, typically 50-60% of water holding capacity (WHC).

-

This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with sterile deionized water to achieve the desired application concentrations. The concentrations should be based on recommended field application rates (e.g., 1x, 2x, 10x).

-

Application: Add the this compound solutions to the soil samples in the incubation containers. A control group should be treated with the same amount of water and solvent (if used) without this compound.

-

Incubation: Thoroughly mix the treated soil to ensure even distribution of the fungicide. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 21, 28 days). The lids should allow for gas exchange while minimizing moisture loss.

-

Sampling: At each sampling time point, collect soil samples from each replicate for microbial and enzymatic analysis.

Caption: General workflow for a soil microcosm study.

Measurement of Soil Microbial Biomass (Substrate-Induced Respiration - SIR)

The SIR method provides an estimate of the total active microbial biomass in the soil.

Materials:

-

Fresh soil samples from microcosms

-

Glucose solution (e.g., 8 g/L)

-

Gas-tight vials with septa

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

-

Incubator

Procedure:

-

Place a known amount of fresh soil (e.g., 5 g) into a gas-tight vial.

-

Add a sufficient volume of glucose solution to saturate the soil.

-

Immediately seal the vial with a septum cap.

-

Incubate the vials at a constant temperature (e.g., 22°C) for a short period (e.g., 2-4 hours).

-

At the end of the incubation, collect a headspace gas sample using a gas-tight syringe.

-

Inject the gas sample into a GC to measure the concentration of CO2 produced.

-

Calculate the rate of CO2 evolution and convert it to microbial biomass C using an established conversion factor (e.g., µg C-CO2 h⁻¹ g⁻¹ soil x 40.04 + 0.37 = µg microbial biomass C g⁻¹ soil).[1]

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is a good indicator of the overall metabolic activity of the soil microbial community.

Materials:

-

Fresh soil samples

-

Tris buffer (e.g., 0.1 M, pH 7.6)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v)

-

Methanol

-

Spectrophotometer

Procedure:

-

To 1 g of fresh soil in a test tube, add 0.5 mL of Tris buffer and 1 mL of TTC solution.

-

Incubate the tubes in the dark at 37°C for 24 hours.

-

After incubation, add 10 mL of methanol to extract the triphenyl formazan (TPF) formed.

-

Shake the tubes for 1 minute and then centrifuge to pellet the soil particles.

-

Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

-

The amount of TPF is determined from a standard curve and expressed as µg TPF g⁻¹ soil 24 h⁻¹.

Soil Phosphatase and Urease Activity Assays

These assays measure the activity of enzymes involved in phosphorus and nitrogen cycling, respectively.

Phosphatase Activity:

-

Materials: Modified universal buffer (MUB), p-nitrophenyl phosphate (PNP) solution, CaCl2, NaOH, spectrophotometer.

-

Procedure: Incubate 1 g of soil with 4 mL of MUB and 1 mL of PNP solution at 37°C for 1 hour. Stop the reaction by adding 1 mL of CaCl2 and 4 mL of NaOH. Filter the suspension and measure the absorbance of the filtrate at 400 nm. The amount of p-nitrophenol released is determined from a standard curve.

Urease Activity:

-

Materials: Urea solution, KCl-HCl extraction solution, sodium salicylate-nitroprusside reagent, dichloroisocyanurate reagent, spectrophotometer.

-

Procedure: Incubate 5 g of soil with 2.5 mL of urea solution at 37°C for 2 hours. Extract the ammonium produced with 50 mL of KCl-HCl solution. Develop a colorimetric reaction by adding the reagents and measure the absorbance at 690 nm. The amount of ammonium released is determined from a standard curve.

Total DNA Extraction from Soil for Microbial Community Analysis

This protocol outlines a general method for extracting DNA from soil samples to be used for next-generation sequencing (e.g., 16S rRNA for bacteria and ITS for fungi).

Materials:

-

Soil sample (0.25-0.5 g)

-

DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN) or lysis buffer (e.g., containing SDS, Tris-HCl, EDTA)

-

Bead-beating tubes

-

Phenol:chloroform:isoamyl alcohol

-

Isopropanol and ethanol

-

Microcentrifuge

-

Gel electrophoresis equipment

-

Fluorometer (e.g., Qubit)

Procedure:

-

Lysis: Add the soil sample to a bead-beating tube containing lysis buffer. Homogenize using a bead beater to mechanically disrupt the microbial cells.

-

Purification: Centrifuge the lysate to pellet the soil debris. Precipitate the DNA from the supernatant using isopropanol. Wash the DNA pellet with ethanol.

-

Humic Substance Removal: Further purify the DNA to remove co-extracted humic substances, which can inhibit downstream PCR reactions. This can be achieved using commercial kit reagents or other methods like gel filtration.

-

Quantification and Quality Control: Resuspend the purified DNA in a suitable buffer. Quantify the DNA concentration using a fluorometer and assess its purity and integrity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

The extracted DNA is then ready for PCR amplification of target genes (e.g., 16S rRNA, ITS) and subsequent sequencing to analyze the microbial community composition.

Caption: Workflow for soil DNA extraction and analysis.

References

Flutriafol's Mechanism of Action: A Technical Guide to Its Fungal Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum systemic fungicide from the triazole chemical class, serves as a critical agent in the management of a wide array of fungal diseases in agricultural and horticultural settings. Its efficacy stems from a highly specific mode of action that targets a fundamental process in fungal cell physiology: sterol biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antifungal effects, with a focus on its action against specific fungal pathogens. The information presented herein is intended to support research, scientific understanding, and the development of novel antifungal strategies.

This compound is classified as a demethylation inhibitor (DMI) fungicide, corresponding to FRAC (Fungicide Resistance Action Committee) code 3.[1][2] Its systemic properties ensure that upon application, it is absorbed by the plant and translocated through the xylem, providing both curative and preventative protection against fungal infections.[3][4]

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mode of action of this compound is the disruption of ergosterol biosynthesis in fungi.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7]

This compound specifically inhibits the enzyme C14-demethylase, a cytochrome P450 enzyme (also known as CYP51).[1][2] This enzyme is responsible for the demethylation of lanosterol or eburicol, a critical step in the ergosterol biosynthesis pathway.[8] By binding to the active site of C14-demethylase, this compound prevents the removal of the 14α-methyl group from the sterol precursor. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[2] The consequence of this disruption is a cascade of events that ultimately compromises the fungal cell membrane's structure and function, leading to the cessation of fungal growth and proliferation.[5][6]

Quantitative Data on Antifungal Activity